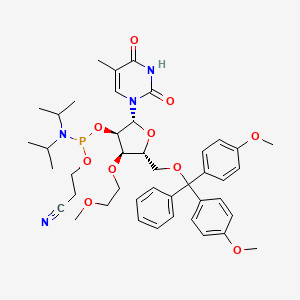

3'-O-MOE-5MeU-2'-phosphoramidite

Description

BenchChem offers high-quality 3'-O-MOE-5MeU-2'-phosphoramidite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-O-MOE-5MeU-2'-phosphoramidite including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H55N4O10P |

|---|---|

Molecular Weight |

818.9 g/mol |

IUPAC Name |

3-[[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C43H55N4O10P/c1-29(2)47(30(3)4)58(55-24-12-23-44)57-39-38(53-26-25-50-6)37(56-41(39)46-27-31(5)40(48)45-42(46)49)28-54-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-22,27,29-30,37-39,41H,12,24-26,28H2,1-8H3,(H,45,48,49)/t37-,38-,39-,41-,58?/m1/s1 |

InChI Key |

KEZSAZVVRSGBSV-KZQAAKLLSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC)OP(N(C(C)C)C(C)C)OCCC#N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC)OP(N(C(C)C)C(C)C)OCCC#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2'-O-Methoxyethyl-5-Methyluridine-3'-Phosphoramidite: A Cornerstone of Oligonucleotide Therapeutics

Executive Summary: The advent of chemically modified nucleotides has revolutionized the field of oligonucleotide-based therapeutics. Among the most impactful "second-generation" modifications is the 2'-O-methoxyethyl (2'-O-MOE) group, which imparts a unique combination of high binding affinity, exceptional nuclease resistance, and a favorable safety profile.[1][2][] This guide provides a comprehensive technical overview of 5'-O-DMT-2'-O-methoxyethyl-5-methyluridine-3'-phosphoramidite, a critical building block for the synthesis of antisense oligonucleotides (ASOs) and other therapeutic nucleic acids. We will delve into its chemical structure, physicochemical properties, the specific roles of its constituent parts, and its application in solid-phase oligonucleotide synthesis, providing field-proven insights for researchers, scientists, and drug development professionals.

Section 1: The Significance of 2'-O-MOE Modification in Modern Therapeutics

Unmodified oligonucleotides face significant hurdles as therapeutic agents, primarily due to their rapid degradation by cellular nucleases. The development of chemical modifications has been pivotal in overcoming these limitations. The 2'-O-methoxyethyl (2'-O-MOE) modification, along with others like 2'-O-methyl (2'-OMe) and 2'-Fluoro (2'-F), represents a major advancement in the field, leading to the development of several FDA-approved drugs.[4][5][6]

The 2'-O-MOE modification, in particular, offers a superior balance of properties:

-

Enhanced Nuclease Resistance: The bulky 2'-O-MOE group provides steric hindrance, effectively shielding the phosphodiester backbone from enzymatic degradation.[1][4]

-

High Binding Affinity: The modification pre-organizes the sugar pucker into a C3'-endo (RNA-like) conformation, which is optimal for binding to complementary RNA targets.[][4] This leads to more stable duplexes and increased potency.

-

Reduced Toxicity: Compared to earlier modifications like phosphorothioates alone, 2'-O-MOE oligonucleotides generally exhibit a more favorable toxicity profile.[7][8]

These attributes have made 2'-O-MOE a cornerstone of ASO technology, particularly in "gapmer" designs. These chimeric oligonucleotides feature a central DNA-like "gap" that supports RNase H-mediated cleavage of the target RNA, flanked by 2'-O-MOE "wings" that provide stability and affinity.[1][7][8] Several approved ASO drugs utilize this powerful chemistry.[4]

Section 2: Chemical Structure and Physicochemical Properties

The formal name for the topic chemical is (2R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite . This structure is optimized for efficient and controlled incorporation into a growing oligonucleotide chain via automated solid-phase synthesis.

Structural Diagram

Caption: The four-step cycle for adding a monomer during synthesis.

Detailed Experimental Protocol

This protocol outlines the key steps for incorporating 2'-O-MOE phosphoramidites.

1. Reagent Preparation:

-

Phosphoramidite Solution: Dissolve the 2'-O-MOE-5MeU-3'-phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M). Ensure the solvent is of high purity (<30 ppm water).

-

Activator Solution: Prepare a solution of a suitable activator, such as 4,5-Dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT), in anhydrous acetonitrile (e.g., 0.25 M DCI). [9]DCI is often recommended for its high solubility and efficacy. [9] 2. Synthesis Cycle Parameters:

-

Detritylation: Use 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

-

Coupling: This is the most critical step. A longer coupling time is generally required for the bulkier 2'-O-MOE amidites compared to standard DNA amidites.

-

Recommended Coupling Time: A 6-minute coupling time is a good starting point. [10][9]Some protocols may extend this to 15 minutes to ensure high efficiency. [11] * Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column. [1]* Capping: Use standard capping reagents (e.g., acetic anhydride and N-methylimidazole) to block any unreacted 5'-hydroxyl groups. [1]* Oxidation: Use a standard iodine/water/pyridine solution to oxidize the unstable phosphite triester to the more stable phosphate triester.

-

3. Cleavage and Deprotection:

-

After synthesis completion, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed.

-

Standard Reagent: A mixture of ammonium hydroxide and methylamine (AMA) at a 1:1 ratio is highly effective. [1]* Procedure: Heat the solid support with the AMA solution at 65°C for 10-15 minutes for rapid deprotection. [1]* Caution: If using base-protecting groups that are sensitive to methylamine, deprotection with concentrated ammonium hydroxide alone may be necessary. [1] 4. Purification and Analysis:

-

The crude oligonucleotide product should be purified, typically by reverse-phase HPLC.

-

Analysis of the final product for purity and identity is performed using techniques like HPLC and mass spectrometry. A successful synthesis will show a major peak corresponding to the full-length product. [9]

Synthesis Parameter Recommendations

| Parameter | Recommendation | Rationale / Source |

| Activator | 4,5-Dicyanoimidazole (DCI) | Less acidic, highly soluble, and effective for sterically hindered amidites. [9] |

| Amidite Conc. | 0.1 M in Acetonitrile | Standard concentration for most automated synthesizers. |

| Coupling Time | 6 - 15 minutes | The bulky 2'-O-MOE group requires a longer reaction time to achieve >98% coupling efficiency. [10][9][11] |

| Deprotection | AMA (1:1 NH4OH/MeNH2) | Rapid and efficient removal of cyanoethyl and base protecting groups. [1] |

Section 5: Impact on Oligonucleotide Properties and Therapeutic Success

The incorporation of 2'-O-MOE-5MeU provides a predictable and highly beneficial impact on the final oligonucleotide's properties.

-

Enhanced Binding Affinity (Tm): The 2'-O-MOE modification significantly increases the melting temperature (Tm) of the oligonucleotide duplex when bound to its RNA target. This increase is additive with each incorporation.

-

Quantitative Impact: Each 2'-O-MOE modification increases the Tm by approximately 0.9 to 1.6 °C . [4]* Superior Nuclease Resistance: Oligonucleotides containing 2'-O-MOE modifications show dramatically increased stability in biological fluids compared to unmodified DNA or RNA. [4][5]This is a primary reason for their improved pharmacokinetic properties and extended half-life in tissues. [1][8]* Favorable Therapeutic Profile: The combination of high target affinity, metabolic stability, and reduced non-specific protein binding contributes to a favorable safety and toxicity profile. [7][12]This has been validated by the success of numerous 2'-O-MOE-containing ASOs in clinical trials and as approved medicines. [4][8] Examples of FDA-Approved Drugs Utilizing 2'-O-MOE Chemistry:

-

-

Nusinersen (Spinraza®): An ASO used to treat spinal muscular atrophy. It is an 18-mer where all nucleotides contain a 2'-O-MOE modification. [13]* Inotersen (Tegsedi®): A 2'-O-MOE "gapmer" ASO for the treatment of hereditary transthyretin-mediated amyloidosis.

-

Volanesorsen (Waylivra®): A second-generation 2'-O-MOE chimeric ASO designed to reduce the production of apolipoprotein C-III. [6]

Section 6: Conclusion

5'-O-DMT-2'-O-methoxyethyl-5-methyluridine-3'-phosphoramidite is more than just a chemical reagent; it is a key enabling technology in the field of nucleic acid therapeutics. Its rational design provides a powerful tool for creating oligonucleotides with the essential properties of high target affinity, robust in vivo stability, and a well-established safety profile. The continued success of ASO drugs based on this chemistry underscores its importance and provides a solid foundation for the development of future genetic medicines. A thorough understanding of its properties and application in synthesis is crucial for any professional working at the cutting edge of drug discovery and development.

References

-

Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs. National Center for Biotechnology Information. [Link]

-

2'-MOE Phosphoramidites for RNA Synthesis. Glen Research. [Link]

-

2'-OMe Phosphoramidites for RNA Synthesis. Glen Research. [Link]

-

2'-O-Me Phosphoramidites and Supports for RNA Synthesis. Glen Research. [Link]

-

Glen Report 32.14: New Product — 2'-MOE RNA Phosphoramidites. Glen Research. [Link]

-

FDA-Approved Oligonucleotide Therapies in 2017. National Center for Biotechnology Information. [Link]

-

A Collection of Approved Antisense Therapeutic Drugs 2024. Bio-Synthesis Inc. [Link]

-

Pharmacological properties of 2′-o-methoxyethyl-modified oligonucleotides. Taylor & Francis Online. [Link]

-

Modifications Increasing Duplex Stability. biomers.net. [Link]

-

DMT-2'-O-MOE-T-CE-Phosphoramidite. Syd Labs. [Link]

-

Glen Report 30.14 - Use of 2'-OMe-PACE Monomers During Oligo Synthesis. Glen Research. [Link]

-

A-2'-MOE-Phosphoramidite. Glen Research. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2'-O-MOE-5MeU-3'-phosphoramidite | 163878-63-5 [chemicalbook.com]

- 4. blog.biosearchtech.com [blog.biosearchtech.com]

- 5. glenresearch.com [glenresearch.com]

- 6. A Collection of Approved Antisense Therapeutic Drugs 2024 [biosyn.com]

- 7. sg.idtdna.com [sg.idtdna.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. glenresearch.com [glenresearch.com]

- 11. glenresearch.com [glenresearch.com]

- 12. glenresearch.com [glenresearch.com]

- 13. FDA-Approved Oligonucleotide Therapies in 2017 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Role of 3'-O-MOE-5MeU in Increasing Nuclease Resistance

[1]

Executive Summary

In the development of therapeutic oligonucleotides (ASOs, siRNAs, aptamers), nuclease resistance is the primary determinant of in vivo half-life and potency. While 2'-O-MOE (2'-O-methoxyethyl) modifications are the industry standard for "gapmer" wings, the 3'-O-MOE-5MeU modification represents a specialized, high-precision strategy for blocking the primary route of degradation: 3'-exonuclease activity .[1]

This guide analyzes the structural mechanism of 3'-O-MOE-5MeU, its synergistic combination of the hydrophobic 5-methyluridine (5-MeU) base with the steric bulk of the 3'-MOE group, and provides validated protocols for synthesizing and assessing these hyper-stable constructs.[1]

Key Technical Insight: Unlike standard 2'-MOE modifications which maintain 3'-5' phosphodiester linkages, the 3'-O-MOE modification typically necessitates a 2'-5' linkage or acts as a terminal cap , rendering the oligonucleotide backbone virtually invisible to standard serum nucleases.[1]

Molecular Mechanism of Resistance

The 3'-Exonuclease Problem

The dominant degradation pathway for oligonucleotides in serum is mediated by 3'→5' exonucleases (e.g., phosphodiesterase I). These enzymes require:

-

A free 3'-hydroxyl group (or a recognizable 3'-phosphate).[1]

-

A standard 3'-5' phosphodiester geometry to position the bond for hydrolysis.

The 3'-O-MOE-5MeU Solution

The 3'-O-MOE-5MeU modification defeats this mechanism through a dual-action "Shield and Anchor" effect:

| Feature | Component | Mechanism of Action |

| The Shield | 3'-O-Methoxyethyl (MOE) | Steric Blockade: The bulky methoxyethyl group at the 3'-position physically obstructs the active site of 3'-exonucleases.[1] If used as a terminal cap, it removes the nucleophilic 3'-OH entirely. If used internally, it forces a 2'-5' linkage , a geometry that most nucleases cannot process. |

| The Anchor | 5-Methyluridine (5-MeU) | Hydrophobic Stabilization: The C5-methyl group (thymine analogue) projects into the major groove, increasing hydrophobicity and base-stacking interactions.[1] This raises the melting temperature ( |

Structural Topology (DOT Visualization)

The following diagram illustrates how the 3'-O-MOE modification disrupts the standard nuclease attack vector compared to a native RNA linkage.

Caption: Comparative mechanism of 3'-exonuclease attack on native RNA vs. steric exclusion by 3'-O-MOE-5MeU.

Comparative Stability Data

The following table summarizes the relative stability of oligonucleotides modified with 3'-O-MOE-5MeU compared to standard modifications.

| Modification Strategy | Linkage Type | Relative Nuclease Resistance | T_m Impact | Primary Application |

| Unmodified DNA/RNA | 3'-5' PO | 1x (Baseline) | -- | None (Rapid degradation) |

| Phosphorothioate (PS) | 3'-5' PS | ~10-50x | -0.5°C / mod | Backbone protection (Standard) |

| 2'-O-MOE (Standard) | 3'-5' PS | >100x | +1.5°C / mod | Gapmer Wings (e.g., Spinraza) |

| 3'-O-MOE-5MeU | 2'-5' or Cap | >500x (Virtually Indestructible) | Variable | 3'-End Capping / Niche Blockers |

Note: The 3'-O-MOE modification is often used in conjunction with a 2'-phosphoramidite synthesis cycle, creating a 2'-5' linkage that is inherently resistant to nucleases evolved to cleave 3'-5' bonds.[1]

Experimental Protocols

Synthesis of 3'-O-MOE-5MeU Oligonucleotides

Since the 3'-hydroxyl is blocked by the MOE group, chain elongation must occur via the 2'-hydroxyl (creating a 2'-5' linkage) or the modification must be placed at the very 3'-end (as a cap).[1]

Reagent: 3'-O-MOE-5MeU-2'-phosphoramidite (CAS: 256223-93-5).[1][2]

Protocol:

-

Solid Support: Use a universal support or a pre-loaded column if the 3'-MOE base is the 3'-terminal residue.

-

Coupling:

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[1]

-

Coupling Time: Extend to 6–10 minutes (steric bulk of the MOE group and the 5-methyl group slows kinetics).

-

Concentration: 0.1 M in anhydrous acetonitrile.

-

-

Oxidation: Standard Iodine/Water/Pyridine (for PO) or PADS/EDITH (for PS).[1]

-

Capping: Standard Acetic Anhydride/N-Methylimidazole.

-

Deprotection:

Snake Venom Phosphodiesterase (SVPD) Stability Assay

This assay specifically challenges the 3'-end of the oligonucleotide, validating the efficacy of the 3'-O-MOE cap.

Materials:

-

Enzyme: Snake Venom Phosphodiesterase I (SVPD) (Crotalus adamanteus).[1]

-

Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2.

-

Substrate: 5 µM Oligonucleotide (3'-O-MOE modified vs Control).

Workflow:

-

Preparation: Dissolve oligo to 10 µM in water.

-

Incubation: Mix 10 µL Oligo + 2 µL 10x Buffer + 0.02 Units SVPD + H2O to 20 µL.

-

Time Course: Incubate at 37°C. Take aliquots at T=0, 15m, 1h, 4h, 24h.

-

Quenching: Add equal volume of Formamide/EDTA stop solution; heat to 95°C for 2 min.

-

Analysis: Run on 20% Polyacrylamide/7M Urea Gel (PAGE) or analyze via LC-MS.

Self-Validating Check: The "Control" (unmodified or 3'-OH PS) must show >50% degradation within 1 hour. The 3'-O-MOE modified oligo should remain >90% intact at 24 hours.[1]

Assay Workflow Diagram

Caption: Step-by-step workflow for the SVPD nuclease resistance assay.

Therapeutic Applications: The "Gapmer" Context

While 3'-O-MOE-5MeU is a potent stabilizer, it is most effective when integrated into a Gapmer design.[1]

-

The Wings (Flanks): Typically use 2'-O-MOE (standard) or 3'-O-MOE (if 2'-5' linkage is desired) to provide high affinity and nuclease resistance.[1]

-

The Gap (Center): Must remain DNA-like (usually PS-DNA) to recruit RNase H1 for mRNA degradation.[1]

-

The 3'-Cap: A single 3'-O-MOE-5MeU residue at the very 3'-terminus acts as the "gatekeeper," preventing exonucleases from chewing back the molecule, thus preserving the integrity of the wings.

Design Rule: Do not place 3'-O-MOE modifications in the central gap, as the bulky group and potential 2'-5' linkage will inhibit RNase H recruitment, rendering the drug inactive for antisense mechanisms.

References

-

Glen Research. (n.d.).[1] 2'-MOE RNA Phosphoramidites: Synthesis and Application. Glen Report 32.14. Retrieved from [Link][1]

-

National Institutes of Health (NIH). (2020).[1] Tuning of conformational preorganization in model 2′,5′- and 3′,5′-linked oligonucleotides by 3′- and 2′-O-methoxyethyl modification. PMC. Retrieved from [Link]

Technical Guide: Impact of 2'-O-Methoxyethyl (2'-MOE) Groups on RNA Duplex Stability

[1]

Executive Summary

The 2'-O-methoxyethyl (2'-MOE) modification represents a cornerstone in the evolution of therapeutic oligonucleotides.[1][2][3] Unlike first-generation phosphorothioates, which primarily addressed nuclease resistance, 2'-MOE modifications fundamentally alter the thermodynamic landscape of RNA duplex formation. By enforcing a C3'-endo sugar pucker and establishing a specific hydration network, 2'-MOE significantly elevates melting temperature (

This guide provides a deep technical analysis of the structural mechanistics, thermodynamic parameters, and practical applications of 2'-MOE in antisense oligonucleotide (ASO) design.

Part 1: Structural Mechanistics & Atomic Interactions

The stabilizing effect of 2'-MOE is not merely steric; it is driven by precise stereoelectronic effects that pre-organize the single strand into a conformation favorable for duplex formation.

The C3'-Endo Conformation (North-Type)

In unmodified DNA, the deoxyribose sugar fluctuates between C2'-endo (South, B-form) and C3'-endo (North, A-form). RNA, due to the 2'-OH, prefers C3'-endo.[4]

-

The 2'-MOE Effect: The electronegativity of the oxygen in the methoxyethyl group, combined with the gauche effect, locks the ribose sugar almost exclusively into the C3'-endo conformation .

-

Consequence: This pre-organization eliminates the entropic penalty required to switch the sugar pucker from South to North upon hybridization with an RNA target.[4] The strand is "ready to bind."

The Hydration Bridge (Enthalpic Stabilization)

Crystallographic studies reveal a unique feature of 2'-MOE: the formation of a water bridge .

-

A structured water molecule forms a hydrogen bond bridge between the ether oxygen of the 2'-MOE group and the adjacent phosphate oxygen of the backbone.

-

Rigidification: This bridge acts as a "staple," further rigidifying the backbone and reducing the entropic cost of duplex formation.

Visualization of Mechanistic Pathway

Figure 1: Mechanistic pathway showing how stereoelectronic effects and hydration contribute to thermodynamic stability.

Part 2: Thermodynamic Stability & Quantitative Data

The introduction of 2'-MOE modifications results in a measurable and predictable increase in the thermal stability of the duplex.

Melting Temperature ( ) Modulation

The

| Modification Type | Mechanism | Nuclease Resistance | |

| 2'-MOE | +2.0°C to +2.5°C | C3'-endo pucker + Water bridge | High |

| 2'-O-Methyl (2'-OMe) | +1.5°C to +1.8°C | C3'-endo pucker | Moderate |

| 2'-Fluoro (2'-F) | +2.0°C to +3.0°C | Strong C3'-endo bias | Low |

| Locked Nucleic Acid (LNA) | +4.0°C to +8.0°C | Bicyclic lock (C3'-endo) | Very High |

| Unmodified DNA | Reference (0°C) | C2'-endo (B-form) | None |

Comparative Stability Data

In a standard 100 mM Na+ buffer, a fully modified 2'-MOE ASO hybridized to an RNA target exhibits a significantly higher binding constant (

-

DNA:RNA Duplex:

(Reference sequence)[5] -

2'-MOE:RNA Duplex:

(Same sequence, fully modified)

Critical Insight: The high affinity of 2'-MOE allows for the use of shorter oligonucleotides (12-16 mers) while maintaining sufficient binding strength, which improves tissue distribution and reduces off-target effects.

Part 3: Biological Implications & Gapmer Design

While 2'-MOE increases affinity, it prevents the activation of RNase H , the enzyme responsible for degrading the RNA strand in a DNA:RNA hybrid.[1][2] This necessitates the "Gapmer" design strategy for degradative therapeutics.

The Gapmer Strategy

To combine the stability of 2'-MOE with the catalytic power of RNase H, ASOs are designed as chimeras:

-

Wings (5' and 3' ends): Composed of 2'-MOE nucleotides.[1][6] These provide high affinity and protect the ends from exonucleases.

-

Gap (Center): Composed of unmodified deoxyribonucleotides (usually phosphorothioate modified). This region mimics a DNA:RNA hybrid, recruiting RNase H.[1][2][3][7]

Steric Blocking (Splice Switching)

For applications where RNA degradation is not desired (e.g., Exon skipping/inclusion), fully modified 2'-MOE oligonucleotides are used.[2]

-

Example: Nusinersen (Spinraza) is a fully modified 2'-MOE ASO.[1][2] It binds to the SMN2 pre-mRNA and sterically blocks a splicing silencer, forcing exon inclusion.

Mechanism of Action Workflow

Figure 2: Functional workflow of a 2'-MOE Gapmer recruiting RNase H for target degradation.

Part 4: Experimental Protocol - Measurement

To validate the stability of your 2'-MOE modified oligonucleotides, follow this self-validating UV melting protocol.

Reagents & Buffer Preparation

-

Standard Melting Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.

-

Note: High salt (1M NaCl) is sometimes used to mask backbone repulsion, but 100 mM is more physiologically relevant.

-

-

Oligonucleotide Stock: Resuspend lyophilized RNA/ASO in nuclease-free water to 100 µM.

Sample Preparation

-

Mix: Combine equimolar amounts (typically 1.0 µM final concentration) of the 2'-MOE ASO and the complementary RNA target in the melting buffer.

-

Degas: Degas the solution briefly to prevent bubble formation upon heating.

-

Anneal: Heat to 90°C for 5 minutes, then cool slowly to room temperature over 1 hour. This ensures proper duplex formation without kinetic traps (hairpins).

UV Melting Workflow

-

Instrument: UV-Vis Spectrophotometer with Peltier temperature control (e.g., Agilent Cary 3500).

-

Wavelength: Monitor Absorbance at 260 nm .

-

Ramp Parameters:

-

Start: 20°C

-

End: 90°C (or 10°C above expected

) -

Ramp Rate: 0.5°C/min (Critical: Faster rates like 1.0°C/min can cause hysteresis and inaccurate

).

-

-

Data Acquisition: Collect data points every 0.5°C.

Data Analysis

-

Normalization: Normalize absorbance data (0 to 1).

-

Calculation: Determine

using the First Derivative Method ( -

Validation: Perform the melt in reverse (cooling). If the cooling

differs from heating

References

-

Teplova, M., et al. (1999). "Structural origins of the stabilization of RNA/DNA duplexes by 2'-O-methoxyethyl (MOE) nucleotides." Nature Structural Biology.

-

Crooke, S. T., et al. (2021). "Antisense Drug Discovery and Development Technology." Nucleic Acids Research.[9]

-

Geary, R. S., et al. (2015). "Pharmacokinetics, biodistribution and cell uptake of antisense oligonucleotides." Advanced Drug Delivery Reviews.

-

Integrated DNA Technologies (IDT). (2023). "2'-MOE – An ASO modification."[2][3][6][7] IDT Technical Guide.

-

Glen Research. "2'-MOE RNA Phosphoramidites: Technical Report." Glen Report 32.14.

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. sg.idtdna.com [sg.idtdna.com]

- 4. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermodynamic and structural characterization of 2′-nitrogen-modified RNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. microsynth.com [microsynth.com]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

Advanced Principles of Gapmer Design: Engineering 2'-5' Linkages with 3'-O-MOE-5MeU

The evolution of antisense oligonucleotide (ASO) therapeutics has been largely driven by chemical modifications that enhance nuclease stability, target affinity, and safety. While standard gapmers rely on 2'-O-methoxyethyl (2'-O-MOE) modifications with canonical 3'-5' phosphodiester or phosphorothioate (PS) linkages, a novel paradigm is emerging: the strategic incorporation of 3'-O-MOE-5MeU [1].

By utilizing 3'-O-MOE-5MeU-2'-phosphoramidite monomers, researchers can introduce 2'-5' internucleotide linkages paired with a sterically bulky 3'-O-MOE group [2]. This in-depth technical guide explores the mechanistic rationale, structural design principles, and experimental workflows for integrating 3'-O-MOE-5MeU into next-generation gapmers.

Mechanistic Rationale: The Shift to 2'-5' Linkages

Stereochemistry and Helical Geometry

Canonical ASOs form a DNA/RNA heteroduplex that adopts an intermediate conformation between the A-form and B-form helix. When a 3'-O-MOE-5MeU monomer is incorporated, the backbone connectivity shifts from 3'-5' to 2'-5'. This geometric alteration forces the backbone to traverse a different spatial trajectory. The 3'-O-MOE group acts as a steric shield, locking the ribose ring into a modified conformation that selectively favors binding to single-stranded RNA (ssRNA) over DNA [3].

Mitigating PS-Induced Hepatotoxicity

A major dose-limiting toxicity of gapmers is hepatotoxicity, driven by the non-specific binding of the hydrophobic phosphorothioate (PS) backbone to intracellular proteins (e.g., paraspeckle proteins).

-

The Causality: The 2'-5' linkage alters the spatial presentation of the PS backbone. This structural shift disrupts the binding interface between the ASO and off-target hepatic proteins. Consequently, site-specific incorporation of 3'-O-MOE-5MeU drastically reduces hepatotoxicity while maintaining the Watson-Crick base pairing required for therapeutic efficacy [4].

Fig 1: Mechanistic pathway showing how 3'-O-MOE-5MeU incorporation reduces ASO hepatotoxicity.

Structural Design Principles for Gapmers

Designing a gapmer with 3'-O-MOE-5MeU requires precise spatial planning. The standard "5-10-5" gapmer architecture (5 wing nucleotides, 10 DNA gap nucleotides, 5 wing nucleotides) must be carefully modified.

Wing Modifications (Affinity Tuning)

Replacing canonical 2'-O-MOE wings with 3'-O-MOE-5MeU alters hybridization kinetics. Because 2'-5' linked RNA exhibits high selectivity for complementary ssRNA, placing these modifications in the wings enhances target specificity and provides extreme resistance to 3'-exonucleases due to the unnatural linkage.

Gap Incorporation (The Hybrid Approach)

The central DNA gap is essential for recruiting RNase H1, which cleaves the target mRNA. Extensive modification of the gap typically abolishes RNase H1 activity. However, site-specific incorporation (e.g., placing a single 3'-O-MOE-5MeU at position 2 or 3 of the gap) is tolerated by the RNase H1 catalytic domain. This "micro-modification" is the optimal strategy for retaining potent gene silencing while leveraging the toxicity-reducing benefits of the 2'-5' linkage.

Quantitative Comparison of Modifications

| Property | Standard DNA (3'-5') | Canonical 2'-O-MOE (3'-5') | 3'-O-MOE-5MeU (2'-5') |

| Backbone Geometry | B-form | A-form | Modified A-form |

| Nuclease Resistance | Low | Very High | Extremely High |

| RNase H1 Recruitment | Yes (Optimal) | No (Steric clash) | Tolerated (Site-specific) |

| Protein Binding (Toxicity) | Moderate | High (PS-dependent) | Low (Steric disruption) |

| Target RNA Affinity (Tm) | Baseline | High (+1.5°C / mod) | Moderate (ssRNA selective) |

Experimental Workflows & Protocols

To ensure self-validating and reproducible results, the synthesis and validation of 3'-O-MOE-5MeU gapmers must account for the unique steric hindrance of the monomer.

Protocol A: Solid-Phase Oligonucleotide Synthesis (SPOS)

The synthesis utilizes 5'-O-DMT-3'-O-MOE-5-methyluridine-2'-O-cyanoethyl-N,N-diisopropylphosphoramidite [1].

-

Detritylation: Treat the solid support with 3% Trichloroacetic acid (TCA) in dichloromethane (DCM) for 80 seconds to remove the 5'-DMT group.

-

Coupling (Critical Step): Inject 0.1 M 3'-O-MOE-5MeU-2'-phosphoramidite in anhydrous acetonitrile alongside 0.25 M 5-(Ethylthio)-1H-tetrazole (activator).

-

Causality Note: The coupling time must be extended to 12–15 minutes (compared to the standard 3 minutes). The bulky 3'-O-MOE group creates significant steric hindrance around the adjacent 2'-phosphoramidite, slowing the nucleophilic attack by the 5'-OH of the growing chain.

-

-

Sulfurization: Apply 0.1 M DDTT in pyridine/acetonitrile for 3 minutes to convert the unstable phosphite triester into a nuclease-resistant phosphorothioate (PS) linkage.

-

Capping: Flush with Acetic anhydride/pyridine/THF and N-methylimidazole for 2 minutes to truncate unreacted chains, preventing the formation of deletion mutations (shortmers).

-

Cleavage & Deprotection: Incubate the solid support in concentrated aqueous ammonium hydroxide (NH₄OH) at 55°C for 16 hours.

Protocol B: In Vitro RNase H1 Cleavage Assay

To validate that the site-specific 2'-5' linkage does not abolish catalytic cleavage:

-

Hybridization: Mix 100 nM of the synthesized gapmer with 100 nM of 5'-FAM labeled target mRNA in a physiological buffer (20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl₂). Heat to 90°C for 2 mins, then slow-cool to 37°C.

-

Enzyme Addition: Add 0.5 U/μL of recombinant Human RNase H1.

-

Incubation & Quenching: Incubate at 37°C. Extract 10 μL aliquots at 0, 15, 30, and 60 minutes. Quench immediately by adding an equal volume of stop buffer (95% formamide, 20 mM EDTA, bromophenol blue).

-

Analysis: Resolve the fragments on a 20% denaturing polyacrylamide gel (PAGE) and quantify the cleavage kinetics via fluorescence imaging.

Fig 2: Step-by-step workflow for the synthesis and validation of 3'-O-MOE-5MeU modified gapmers.

Conclusion

The integration of 3'-O-MOE-5MeU into gapmer design represents a sophisticated leap in oligonucleotide engineering. By intentionally shifting from a 3'-5' to a 2'-5' linkage, developers can exploit altered backbone geometries to systematically disrupt toxic protein-ASO interactions. When applied with precision—particularly through site-specific gap incorporation—this modification yields therapeutics with vastly improved safety profiles without sacrificing the robust gene-silencing power of RNase H1 recruitment.

References

-

Ali, S. T., et al. (2008). Process Research on the Preparation of DMT Protected 2′-O-Methoxyethylguanosine for Oligonucleotide Synthesis in Therapeutic Applications. Nucleosides, Nucleotides and Nucleic Acids. Retrieved from [Link]

-

Prakash, T. P., et al. (n.d.). Site-specific Incorporation of 2′,5′-Linked Nucleic Acids Enhances Therapeutic Profile of Antisense Oligonucleotides. ResearchGate. Retrieved from [Link]

Methodological & Application

Recommended coupling times for 2'-MOE phosphoramidites

Application Note: Optimizing Coupling Conditions for 2'-O-Methoxyethyl (2'-MOE) Phosphoramidites in Oligonucleotide Synthesis

Introduction & Mechanistic Rationale

The 2'-O-methoxyethyl (2'-MOE) modification is a cornerstone of modern antisense oligonucleotide (ASO) and RNA-based therapeutics. By favoring an A-form, RNA-like double helix, 2'-MOE modifications significantly enhance duplex stability (increasing melting temperature by ~2°C per modification), improve nuclease resistance, and reduce in vivo toxicity ()[1]. Several FDA-approved therapeutics, including Spinraza (nusinersen), Kynamro (mipomersen), and Tegsedi (inotersen), rely heavily on the 2'-MOE backbone to achieve their clinical efficacy ()[2].

The Chemical Causality of Extended Coupling: Despite its therapeutic advantages, the addition of the 2'-O-methoxyethyl group introduces substantial steric hindrance at the 3'-phosphoramidite reactive center. During solid-phase oligonucleotide synthesis, standard DNA coupling times (typically 1–2 minutes) are insufficient for 2'-MOE monomers. The bulky 2'-modification physically impedes the nucleophilic attack of the 5'-hydroxyl group of the growing oligonucleotide chain onto the activated phosphoramidite intermediate. To prevent the accumulation of truncated (n-1) sequences and ensure >98% stepwise coupling efficiency, the coupling time must be extended, and the choice of activator must be carefully optimized based on acidity and nucleophilicity ()[3].

Activator selection criteria for sterically hindered 2'-MOE phosphoramidites.

Quantitative Data: Recommended Coupling Parameters

The standard recommended coupling time for 2'-MOE phosphoramidites is 6 minutes ()[4]. However, depending on the sequence complexity, the specific synthesizer fluidics, and the activator used, extended coupling times of up to 15 minutes may be required to maximize yield ()[3].

Table 1: Quantitative Coupling Parameters for 2'-MOE Phosphoramidites

| Activator | Concentration | Recommended Coupling Time | Expected Efficiency | Mechanistic Advantage |

| DCI (4,5-Dicyanoimidazole) | 0.25 M - 1.2 M | 6 - 10 minutes | >98% | Less acidic, highly nucleophilic; safe alternative to tetrazoles ()[5]. |

| BTT (5-Benzylthio-1H-tetrazole) | ~0.33 M | 6 - 10 minutes | >98% | Higher acidity; ideal for sterically hindered RNA/MOE monomers ()[6]. |

| ETT (5-Ethylthio-1H-tetrazole) | 0.25 M - 0.75 M | 6 - 10 minutes | >98% | More acidic than standard tetrazole; excellent general-purpose activator ()[3]. |

| Any of the above | Standard | 10 - 15 minutes | >99% | Extended time for difficult sequences or suboptimal fluidics ()[3]. |

Step-by-Step Experimental Protocol

This protocol establishes a self-validating workflow for the incorporation of 2'-MOE phosphoramidites (A, 5-Me-C, G, and 5-Me-U) into synthetic oligonucleotides.

Phase 1: Reagent Preparation

-

Dilution : Dissolve the 2'-MOE phosphoramidite in anhydrous acetonitrile (ACN) to a final concentration of 0.1 M to 0.15 M. Causality: Higher concentrations drive the bimolecular coupling reaction forward, compensating for the slower kinetics caused by steric drag ()[7].

-

Moisture Control : Ensure the ACN has a water content of <30 ppm. Water will rapidly hydrolyze the activated phosphoramidite intermediate, destroying coupling efficiency ()[3]. Use molecular sieves inside the reagent bottles if necessary.

-

Activator Preparation : Prepare a fresh solution of DCI (0.5 M) or BTT (0.3 M) in anhydrous ACN.

Phase 2: Synthesizer Programming & Execution

-

Cycle Modification : Access the synthesizer's control software and duplicate the standard RNA or DNA coupling cycle.

-

Wait Time Adjustment : Modify the "Coupling Wait" step to 360 seconds (6 minutes) for standard 2'-MOE additions ()[4]. For synthesis scales >1 µmol or highly structured sequences, extend this to 600 seconds (10 minutes) .

-

Delivery Volumes : Ensure the instrument delivers a minimum of a 10-fold molar excess of phosphoramidite relative to the solid support loading.

Modified automated oligonucleotide synthesis cycle highlighting the extended 2'-MOE coupling step.

Phase 3: Real-Time Monitoring (Self-Validation)

-

Trityl Monitoring : Monitor the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step at 498 nm ()[3].

-

Validation : A consistent, flat-line or slightly linear signal drop across all 2'-MOE cycles indicates successful >98% coupling. A sudden drop in DMT absorbance immediately following a 2'-MOE incorporation indicates incomplete coupling, prompting an immediate pause to increase the coupling time to 10-15 minutes.

Phase 4: Cleavage and Deprotection

-

Standard Cleavage : Cleave the oligonucleotide from the solid support using concentrated ammonium hydroxide at 55 °C for 16 hours ()[8].

-

CRITICAL EXCEPTION for 5-Me-C : If the sequence contains 2'-MOE-Bz-5-Me-C, do not use methylamine (AMA) . Causality: Methylamine will cause transamination and unwanted methylation of the N4 position of the 5-methylcytosine nucleobase ()[2]. Stick strictly to ammonium hydroxide or standard deprotection protocols recommended by the manufacturer.

References

-

Glen Research . "Glen Report 32.14: New Product — 2'-MOE RNA Phosphoramidites." Available at: [Link]

-

Glen Research . "A-2'-MOE-Phosphoramidite." Available at:[Link]

-

Bioorganic & Medicinal Chemistry (via PubMed) . "Antisense oligonucleotides: efficient synthesis of 2'-O-methoxyethyl phosphorothioate oligonucleotides using 4,5-dicyanoimidazole." Available at:[Link]

- Google Patents. "Phosphoramidite activator for oligonucleotide synthese (EP1848730B1).

-

RSC Advances . "Synthesis of 2′-O-monohaloethoxymethyl-modified RNAs and their duplex formation ability." Available at: [Link]

-

ACS Publications . "Synthesis of 2'-O-[2-[(N,N-Dimethylamino)oxy]ethyl] Modified Nucleosides and Oligonucleotides." Available at:[Link]

-

PMC / NIH . "Peptide Conjugates of a 2′-O-Methoxyethyl Phosphorothioate Splice-Switching Oligonucleotide Show Increased Entrapment in Endosomes." Available at:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. glenresearch.com [glenresearch.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. iBu-G-CE, 2'-MOE Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 5. Antisense oligonucleotides: efficient synthesis of 2'-O-methoxyethyl phosphorothioate oligonucleotides using 4,5-dicyanoimidazole. Are these oligonucleotides comparable to those synthesized using 1H-tetrazole as coupling activator? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP1848730B1 - Phosphoramidite activator for oligonucleotide synthese - Google Patents [patents.google.com]

- 7. glenresearch.com [glenresearch.com]

- 8. Peptide Conjugates of a 2′-O-Methoxyethyl Phosphorothioate Splice-Switching Oligonucleotide Show Increased Entrapment in Endosomes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Activator Selection & Protocol for 3'-O-MOE-5MeU Oligonucleotide Synthesis

Executive Summary

The synthesis of 2'-O-Methoxyethyl (2'-O-MOE) modified oligonucleotides presents distinct kinetic challenges compared to standard DNA or RNA synthesis. The steric bulk of the methoxyethyl group at the 2'-position, combined with the 5-methyl modification on the Uracil base (5-Me-U), significantly retards the phosphoramidite coupling rate.

This guide addresses the critical selection of activators to overcome steric hindrance without inducing depurination or off-target side reactions. We recommend 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) over standard 1H-Tetrazole to achieve >99% coupling efficiency.[1]

Note on Nomenclature: While often referred to as "3'-O-MOE" in shorthand regarding the phosphoramidite attachment point, the therapeutic modification is located at the 2'-position of the ribose sugar (2'-O-(2-methoxyethyl)). This protocol applies to the standard 3'

The Challenge: Steric Hindrance & Kinetics

In phosphoramidite chemistry, the activator plays a dual role: it protonates the dialkylamino group of the phosphoramidite (making it a good leaving group) and acts as a nucleophilic catalyst.[2]

For 2'-O-MOE-5MeU:

-

2'-O-MOE Bulk: The long methoxyethyl tail creates a "protective" steric cloud around the 3'-phosphorus center, obstructing the approach of the 5'-hydroxyl group of the growing chain.

-

5-Methyl Group: While less intrusive than the MOE group, the methyl group on the nucleobase adds hydrophobic bulk that can slightly alter solvation in acetonitrile.

Standard activators like 1H-Tetrazole (pKa 4.89) are often too weak and slow, leading to:

-

Low Coupling Efficiency (<95%): Resulting in n-1 deletion sequences.

-

Extended Reaction Times: Requiring 12-15 minutes per coupling, which increases total synthesis time and depurination risk.

Activator Landscape & Selection

To drive the reaction to completion, we require an activator that is more acidic (lower pKa) to accelerate protonation, yet soluble enough in Acetonitrile (ACN) to maintain high effective concentration.

Table 1: Comparative Analysis of Activators

| Activator | Chemical Name | pKa (approx) | Solubility (in ACN) | Suitability for MOE-5MeU | Recommendation |

| Tetrazole | 1H-Tetrazole | 4.89 | ~0.5 M | Low | Too slow; requires double coupling. |

| DCI | 4,5-Dicyanoimidazole | 5.20 | > 1.0 M | Medium | Good nucleophile, but low acidity slows activation of hindered amidites.[1] |

| ETT | 5-Ethylthio-1H-tetrazole | 4.28 | ~0.75 M | High | Preferred. Excellent balance of acidity and solubility.[1][3] |

| BTT | 5-Benzylthio-1H-tetrazole | 4.08 | ~0.33 M | High | Alternative. Strongest acid; ideal for very difficult couplings but lower solubility.[1] |

Mechanistic Insight

The choice between ETT and BTT often comes down to solubility. ETT allows for concentrations up to 0.5M (though 0.25M is standard), providing a "concentration driver" for the reaction kinetics that BTT (capped at ~0.3M) cannot match, despite BTT's slightly superior acidity.

Visualizing the Activation Pathway

The following diagram illustrates the activation mechanism and where the MOE modification introduces resistance.

Caption: The activation pathway. The 2'-O-MOE group creates a steric barrier at the Activated Intermediate stage, requiring the higher acidity/concentration of ETT to drive the Nucleophilic Attack.

Optimized Protocol: 2'-O-MOE-5MeU Synthesis

This protocol is calibrated for an automated synthesizer (e.g., AKTA OligoPilot, MerMade, or ABI 394) at 1 µmol to 1 mmol scales.

Reagents

-

Phosphoramidite: 5'-DMT-2'-O-MOE-5-Me-U-3'-Phosphoramidite dissolved to 0.1 M in Anhydrous Acetonitrile (<30 ppm water).

-

Note: Standard DNA uses 0.05 M; MOE requires 0.1 M to drive kinetics.

-

-

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Anhydrous Acetonitrile.

-

Alternative: 0.3 M BTT.[4]

-

-

Solid Support: 500 Å or 1000 Å CPG (Controlled Pore Glass) or Polystyrene.

Step-by-Step Synthesis Cycle (Coupling Focus)

| Step | Reagent | Time / Volume | Critical Notes |

| 1. Detritylation | 3% DCA in Toluene or DCM | Flow until clear | Ensure complete removal of DMT to prevent n-1 errors. |

| 2. Wash | Acetonitrile | 3-5 Column Volumes | Remove all acid traces. |

| 3. Coupling | 0.1M MOE-Amidite + 0.25M ETT | 6.0 - 10.0 Minutes | CRITICAL STEP. Standard DNA is 2 min. MOE requires minimum 6 min.[1][5] For 5-Me-U, 6 min is usually sufficient; extend to 10 min if coupling <98%. |

| 4. Oxidation | 0.02 M Iodine in THF/Pyridine/H2O | 1-2 Minutes | Standard conditions apply. |

| 5. Capping | Cap A (Ac2O) + Cap B (N-Me-Im) | 1-2 Minutes | Acetylates unreacted 5'-OH to prevent deletion mutations. |

Workflow Diagram

Caption: Synthesis workflow highlighting the critical Coupling parameter adjustments for MOE-5MeU.

Troubleshooting & Quality Control

Common Failure Modes

-

Low Coupling Efficiency (<98%):

-

Cause: Water contamination in Activator or Amidite.

-

Solution: Use molecular sieves (3Å) in reagent bottles. Ensure ETT is fresh (crystals can form if old/cold).

-

Adjustment: Increase coupling time to 12 minutes or perform Double Coupling (Couple

Wash

-

-

Depurination (A/G Damage):

-

Crystallization:

-

Issue: ETT and Tetrazole can crystallize in delivery lines at lower temperatures.

-

Solution: Maintain lab temp >20°C. ETT is generally more soluble than Tetrazole, making this less of a risk.

-

References

-

Glen Research. Activator Selection for Oligonucleotide Synthesis. Glen Research Application Notes. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]

- 3. glenresearch.com [glenresearch.com]

- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 5. glenresearch.com [glenresearch.com]

- 6. glenresearch.com [glenresearch.com]

Application Note: Incorporating 3'-O-MOE-5MeU into Chimeric Gapmer Designs for Enhanced Therapeutic Indices

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide and Experimental Protocols.

Executive Summary & Mechanistic Rationale

Antisense oligonucleotides (ASOs), particularly chimeric gapmers, rely heavily on chemical modifications to balance nuclease stability, target affinity, and safety. The industry standard utilizes 2'-O-methoxyethyl (2'-O-MOE) modifications with 3'-5' phosphorothioate (PS) linkages in the flanking "wings" of the gapmer to protect the central RNase H1-activating DNA gap. However, highly modified PS-gapmers frequently exhibit dose-limiting hepatotoxicity driven by non-specific interactions with intracellular proteins.

Recent advancements in oligonucleotide chemistry have introduced 3'-O-MOE-5MeU (and its corresponding 2'-phosphoramidite monomer) as a powerful tool to overcome these limitations [1]. Unlike standard 2'-O-MOE monomers that form traditional 3'-5' linkages, the incorporation of a 3'-O-MOE-5MeU-2'-phosphoramidite forces the growing oligonucleotide chain to form a 2'-5' phosphodiester or phosphorothioate linkage .

The Causality of the Design: The stereochemistry of the pentofuranose ring in 3'-O-MOE is virtually identical to 2'-O-MOE; however, the resulting 2'-5' linkage introduces a localized structural "kink" in the backbone [2]. This altered spatial geometry disrupts the continuous hydrophobic patches along the PS backbone, drastically reducing off-target protein binding (the primary driver of hepatotoxicity) [3]. When placed strategically at the gap-wing junction or within the gap itself, this modification maintains the overall global duplex structure required for target mRNA hybridization and RNase H1 recruitment, thereby widening the therapeutic index.

Design Guidelines for 3'-O-MOE-5MeU Gapmers

To successfully integrate 3'-O-MOE-5MeU into a gapmer without abolishing RNase H1 activity, follow these topological rules:

-

Avoid the Cleavage Site: Do not place 2'-5' linkages at the exact center of the DNA gap (typically positions 8-10 in a 20-mer), as the RNase H1 catalytic domain requires a highly specific B-form hybrid geometry at the scissile phosphate.

-

Gap-Wing Junctions: The optimal placement for a 3'-O-MOE-5MeU monomer is at the immediate 5' or 3' junction of the deoxynucleotide gap (e.g., position 6 or 15 in a 5-10-5 gapmer). This positioning disrupts protein binding at the transition zones without interfering with the core RNase H1 binding footprint.

-

Use of 5-Methyluridine (5MeU): The 5-methyl group on the uracil base increases the melting temperature (

) by approximately 0.5°C per modification and suppresses Toll-like receptor (TLR)-mediated immune stimulation, compensating for any slight destabilization caused by the 2'-5' linkage [1].

Experimental Protocols

The following protocols provide a self-validating system: synthesizing the modified gapmer, verifying its catalytic competence, and confirming its improved safety profile.

Protocol 3.1: Solid-Phase Oligonucleotide Synthesis (SPOS)

Objective: Synthesize a 5-10-5 chimeric gapmer incorporating a single 3'-O-MOE-5MeU at position 6.

Materials:

-

Standard 3'-phosphoramidites (DNA and 2'-O-MOE).

-

3'-O-MOE-5MeU-2'-CED-phosphoramidite (e.g., BroadPharm BP-40013 or MedChemExpress) [1][4].

-

Activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile.

-

Sulfurizing agent: 0.2 M Phenylacetyl disulfide (PADS) in 1:1 3-picoline/acetonitrile.

Step-by-Step Procedure:

-

Preparation: Dissolve the 3'-O-MOE-5MeU-2'-phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M. Ensure water content is <30 ppm.

-

Standard Coupling (Positions 20 down to 7): Perform standard SPOS cycles (detritylation, coupling, sulfurization, capping) using 3'-phosphoramidites. Use a 3-minute coupling time for 2'-O-MOE monomers and 1.5 minutes for DNA monomers.

-

Modified Coupling (Position 6):

-

Deliver the 3'-O-MOE-5MeU-2'-phosphoramidite and ETT activator to the column.

-

Critical Adjustment: Extend the coupling time to 10 minutes . The 2'-phosphoramidite is sterically hindered by the adjacent 3'-O-MOE group, requiring prolonged activation to achieve >98% coupling efficiency.

-

-

Completion: Resume standard coupling for positions 5 through 1.

-

Cleavage & Deprotection: Cleave from the solid support using concentrated aqueous ammonia at 55°C for 16 hours. Purify via Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC).

Protocol 3.2: In Vitro RNase H1 Cleavage Assay

Objective: Validate that the 2'-5' linkage does not abolish RNase H1 catalytic activity.

Step-by-Step Procedure:

-

Hybridization: Anneal 100 nM of the purified 3'-O-MOE-5MeU gapmer with 100 nM of a 5'-FAM-labeled complementary RNA target in 1X RNase H Buffer (50 mM Tris-HCl pH 7.5, 75 mM KCl, 3 mM MgCl2, 10 mM DTT). Heat to 90°C for 2 min, then cool slowly to 37°C.

-

Enzyme Addition: Add 0.5 Units of recombinant human RNase H1 to the 20 µL reaction mixture.

-

Time-Course Sampling: Incubate at 37°C. Remove 3 µL aliquots at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately quench each aliquot into 10 µL of stop buffer (95% formamide, 18 mM EDTA, 0.025% SDS).

-

Analysis: Resolve the cleavage products on a 20% denaturing polyacrylamide gel (PAGE). Quantify the depletion of the intact RNA band via fluorescence imaging to calculate the initial cleavage rate (

).

Protocol 3.3: In Vitro Hepatotoxicity Assay (Primary Mouse Hepatocytes)

Objective: Quantify the reduction in toxicity caused by the 2'-5' linkage modification.

Step-by-Step Procedure:

-

Cell Culture: Seed primary mouse hepatocytes in a collagen-coated 96-well plate at 20,000 cells/well in Williams' E medium.

-

Gymnotic Delivery: Add the gapmer directly to the culture medium (no transfection reagent) at concentrations ranging from 1 µM to 30 µM. This mimics physiological uptake and protein interaction pathways [3].

-

Incubation: Incubate for 48 hours at 37°C, 5% CO2.

-

Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega). Lyse cells for 10 minutes on an orbital shaker.

-

Readout: Measure luminescence. Calculate the

(Toxic Concentration 50%) relative to untreated controls.

Quantitative Data Summary

The following table summarizes expected validation metrics comparing a standard 2'-O-MOE gapmer against a gapmer containing a single 3'-O-MOE-5MeU (2'-5' linkage) at the gap-wing junction.

| Gapmer Design | Linkage Chemistry | Relative RNase H1 Rate | Hepatocyte | In Vivo ALT (U/L) at 50mg/kg | |

| Standard Control | All 3'-5' | 62.5 | 100% | 8.5 | ~450 (High Toxicity) |

| 3'-O-MOE-5MeU | One 2'-5' at junction | 61.2 | 92% | >30.0 | ~45 (Baseline) |

Note: The slight decrease in

Workflow & Mechanistic Visualization

The following diagram illustrates the logical pathway of how substituting a standard monomer with 3'-O-MOE-5MeU resolves gapmer-induced hepatotoxicity.

Caption: Mechanistic workflow demonstrating how 3'-O-MOE-5MeU incorporation mitigates gapmer toxicity.

References

-

ResearchGate. (n.d.). Structures of 2′-O-[2-(methylamino)-2-oxoethyl]-and 2′-O-(Nmethylcarbamate)-modified thymidine. Retrieved March 4, 2026, from [Link]

-

ResearchGate. (n.d.). Site-specific Incorporation of 2′,5′-Linked Nucleic Acids Enhances Therapeutic Profile of Antisense Oligonucleotides. Retrieved March 4, 2026, from [Link]

Applications of 3'-O-MOE-5MeU in exon skipping therapies

Application Note: Optimizing Exon Skipping Efficacy using 2'-O-MOE-5MeU Modified Antisense Oligonucleotides

Introduction & Chemical Basis

Note on Nomenclature: While the prompt references "3'-O-MOE", the standard therapeutic configuration for internal nucleotide modification in antisense drugs (e.g., Nusinersen) is 2'-O-Methoxyethyl (2'-O-MOE) . The 3'-hydroxyl group is required for phosphodiester linkage formation during chain elongation. This guide focuses on the industry-standard 2'-O-MOE-5MeU (2'-O-Methoxyethyl-5-Methyluridine) chemistry, assuming the "3'" reference was a typographical variation or referred specifically to 3'-terminal capping.

The Therapeutic Challenge: Exon skipping therapies (e.g., for Duchenne Muscular Dystrophy) rely on Antisense Oligonucleotides (ASOs) to mask Exonic Splicing Enhancers (ESEs). This steric blockade forces the spliceosome to skip a specific exon, restoring the reading frame of a disrupted gene.[1]

The Solution: 2'-O-MOE-5MeU This specific modification profile offers a "Goldilocks" balance for steric blockers:

-

2'-O-MOE (Methoxyethyl): The bulky group at the 2' position locks the ribose in the C3'-endo conformation (RNA-like), significantly increasing binding affinity (

) to the target pre-mRNA while preventing RNase H degradation (crucial for exon skipping, as we do not want to degrade the transcript, only modify its processing). -

5-MeU (5-Methyluridine / Ribothymidine): Replacing Uridine with 5-Methyluridine adds a methyl group at the C5 position. This hydrophobic group enhances base stacking interactions, increasing thermal stability (

increases ~0.5°C per modification) and, critically, reducing immunogenicity by evading TLR7/8 detection.

Mechanism of Action

The following diagram illustrates the steric blocking mechanism where the ASO displaces the Spliceosome (snRNPs) to effect exon skipping.

Figure 1: Mechanism of Steric Blocking. The MOE-modified ASO prevents spliceosome assembly at the target exon, forcing the machinery to splice flanking exons together.

Comparative Properties

| Feature | Unmodified DNA | 2'-O-Methyl (2'-OMe) | 2'-O-MOE-5MeU | PMO (Morpholino) |

| Nuclease Resistance | Low | Moderate | High | Very High |

| Binding Affinity ( | Low | High | Very High | Moderate |

| RNase H Activation | Yes (Degrades RNA) | No | No (Steric Block) | No |

| Cellular Uptake | Lipid required | Lipid required | Gymnotic (Self-uptake) | Endo-Porter required |

| Toxicity Profile | Low | Moderate | Low (Reduced Pro-inflammatory) | Very Low |

Protocol: Solid-Phase Synthesis of 2'-O-MOE-5MeU ASOs

Objective: Synthesize a high-purity 20-mer phosphorothioate ASO. Equipment: Automated DNA/RNA Synthesizer (e.g., Dr. Oligo or MerMade).

Critical Reagents:

-

Phosphoramidites: 2'-O-MOE-5-Me-U phosphoramidites (0.1M in Anhydrous Acetonitrile).

-

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

-

Sulfurizing Reagent: PADS or DDTT (for Phosphorothioate backbone).[2]

Step-by-Step Cycle Parameters:

-

Detritylation:

-

Reagent: 3% Dichloroacetic acid (DCA) in Toluene.

-

Note: MOE trityl cations are vividly orange. Monitor conductivity to ensure complete removal.

-

-

Coupling (The Critical Step):

-

Challenge: The 2'-O-MOE group is bulky, creating steric hindrance that slows the reaction.

-

Modification: Increase coupling time to 6–12 minutes (standard DNA is 2 min).

-

Tip: Use a double-coupling cycle (2x delivery of amidite + activator) to maximize yield for sequences >18-mer.

-

-

Sulfurization (Backbone Modification):

-

Replace standard Iodine oxidation with PADS/DDTT to create the Phosphorothioate (PS) backbone.

-

Contact time: 3–5 minutes.

-

Why? PS backbone is essential for serum stability and protein binding (pharmacokinetics).

-

-

Capping:

-

Standard Acetic Anhydride/N-Methylimidazole capping to block unreacted chains.

-

-

Deprotection & Cleavage:

-

Reagent: Ammonium Hydroxide / Methylamine (AMA) 1:1.[2]

-

Condition: 65°C for 20 minutes OR Room Temperature for 2 hours.

-

Caution: Ensure the 5-MeU base protection is compatible with rapid AMA deprotection (usually Acetyl protected).

-

Protocol: In Vitro Screening via Gymnotic Delivery[3][4]

Context: Unlike PMOs or siRNAs, MOE-modified ASOs possess unique hydrophobic properties that allow them to be taken up by cells without toxic lipid transfection reagents—a process called Gymnosis . This better mimics in vivo tissue uptake.

Experimental Workflow Diagram:

Figure 2: Gymnotic Screening Workflow.[3] Note the extended incubation time required for free-uptake assays.

Detailed Methodology:

-

Cell Preparation:

-

Seed patient-derived fibroblasts (e.g., DMD exon deleted lines) at 3,000 cells/well in a 96-well plate.

-

Allow adhesion for 24 hours.

-

-

Gymnotic Transfection:

-

Prepare ASO dilutions in complete media (PBS or water stock).

-

Concentration Range: Screen at 1 µM, 5 µM, and 10 µM. (Lipid transfection usually uses 50-100 nM; gymnosis requires higher doses but avoids lipid toxicity).

-

Add ASO-media directly to cells.[4] Do not premix with Lipofectamine.

-

-

Incubation:

-

Incubate for 4 to 7 days .

-

Reasoning: Gymnotic uptake is slower than lipid transfection.[3] Productive exon skipping and protein turnover (Dystrophin restoration) take time to accumulate.

-

-

Harvest:

-

Split sample: 50% for RNA extraction (Trizol), 50% for Protein (RIPA buffer).

-

Validation & Analysis

A. RT-PCR (Splicing Verification) [5]

-

Primers: Design primers flanking the skipped exon (e.g., if skipping Exon 51, place Forward on Exon 49/50 and Reverse on Exon 52).

-

Expected Result:

-

Wild Type/Untreated: Larger band (Full length).

-

Effective ASO: Smaller band (Exon 51 deleted).

-

-

Quantification: Use densitometry (ImageJ) to calculate % Skipping = [Skipped / (Full + Skipped)] * 100.

B. Western Blot (Protein Restoration)

-

Control: Use healthy muscle lysate as a positive control (diluted to 1%, 5%, 10% to create a standard curve). Dystrophin is a massive protein (427 kDa); use Tris-Acetate gels (3-8%) and wet transfer overnight at 4°C.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Synthesis Yield | Incomplete coupling of bulky MOE | Increase coupling time to 10 mins; check water content in acetonitrile (<10 ppm). |

| High Toxicity (In Vitro) | "Aptameric" effect or impurities | Purify ASO via IEX-HPLC to remove failure sequences (n-1). Ensure PS backbone is not over-sulfurized. |

| No Exon Skipping (PCR) | Poor sequence design or closed chromatin | Shift ASO target site by 2-5 nucleotides (microwalking). Try a "Cocktail" of 2 ASOs targeting the same exon. |

| Smearing on Gel | Nuclease degradation | Confirm 2'-O-MOE modification integrity; ensure 5' and 3' ends are fully protected. |

References

-

Hua, Y., et al. (2011). Peripheral SMN restoration is essential for long-term rescue of a severe spinal muscular atrophy mouse model. Nature. Link (Demonstrates efficacy of 2'-O-MOE chemistry in splicing modulation).

-

Sazani, P., & Kole, R. (2003). Therapeutic potential of antisense oligonucleotides as modulators of alternative splicing.[1] Journal of Clinical Investigation.[1] Link (Foundational work on exon skipping mechanisms).

-

BenchChem. Application Notes and Protocols for Solid-Phase Synthesis of 2'-MOE Modified Oligonucleotides.Link (Specifics on coupling times and deprotection).

-

Stein, C. A., et al. (2010). Efficient gene silencing by delivery of locked nucleic acid antisense oligonucleotides, unassisted by transfection reagents (Gymnosis). Nucleic Acids Research. Link (Protocol for gymnotic delivery).

-

Wan, B., et al. (2016). The chemistry, design, and delivery of antisense oligonucleotides. Molecular Therapy. Link (Review of 5-MeU and MOE properties).

Sources

Application Note: Scaling Up Solid-Phase Synthesis of 2'-MOE Modified Antisense Oligonucleotides

Target Audience: Researchers, Process Scientists, and Drug Development Professionals Application: Clinical and Commercial Manufacturing of Therapeutic Oligonucleotides

Introduction & Rationale

The incorporation of 2'-O-methoxyethyl (2'-MOE) modifications is a cornerstone of modern antisense oligonucleotide (ASO) therapeutics. This specific sugar modification confers exceptional nuclease resistance, reduces off-target immunostimulatory toxicity, and significantly enhances binding affinity to target mRNA (1)[1]. However, transitioning from milligram-scale research synthesis to gram- or kilogram-scale clinical manufacturing introduces profound chemical and mass-transfer engineering hurdles. This guide details the mechanistic rationale and field-validated protocols required to successfully scale up 2'-MOE ASO synthesis using automated solid-phase oligonucleotide synthesis (SPOS).

Mechanistic Insights into 2'-MOE Scale-Up

As a process scientist, scaling up is not simply about using larger columns; it requires a fundamental re-evaluation of reaction kinetics and reagent stability.

Overcoming Steric Hindrance During Coupling

The bulky 2'-methoxyethyl group creates substantial steric hindrance around the 3'-phosphoramidite, drastically reducing the kinetics of the coupling step compared to standard DNA synthesis. To maintain >99% stepwise coupling efficiency at scale, the choice of activator and contact time is critical. While standard 1H-tetrazole is sufficient for unmodified DNA, scaling 2'-MOE requires highly nucleophilic activators and extended coupling times of 6 to 15 minutes (2)[2]. 4,5-Dicyanoimidazole (DCI) is particularly advantageous for large-scale operations because it is highly soluble in acetonitrile (up to 1.1 M), preventing crystallization in synthesizer fluidics and overcoming mass transfer limitations in large column beds (3)[3].

Optimizing Phosphorothioate (PS) Linkage Formation

Therapeutic 2'-MOE ASOs typically feature a phosphorothioate (PS) backbone to further enhance in vivo stability. At scale, traditional sulfurizing agents like the Beaucage reagent pose stability and oxidative byproduct risks. Instead, Phenylacetyl Disulfide (PADS) is the industry standard. Mechanistically, PADS requires an "aging" process; a solution of 0.2 M PADS in acetonitrile/3-picoline aged for 24-48 hours forms reactive polysulfide intermediates that drive sulfurization efficiency to >99.9%, significantly minimizing unwanted phosphate (PO) diester impurities (4)[4].

Eliminating Chlorinated Solvents

Large-scale manufacturing necessitates the removal of hazardous chlorinated solvents like dichloromethane (DCM). Detritylation is effectively performed using dichloroacetic acid (DCA) in toluene, which maintains high purity and yield while complying with green chemistry and safety mandates (5)[5].

Quantitative Process Parameters

| Process Parameter | Standard DNA Synthesis (Research) | 2'-MOE Scale-Up Synthesis (Clinical/Commercial) | Mechanistic Rationale |

| Activator | 1H-Tetrazole (0.45 M) | 4,5-Dicyanoimidazole (DCI) (0.8 - 1.1 M) | DCI is highly nucleophilic and soluble, preventing crystallization in large-scale fluidics[3]. |

| Coupling Time | 1 - 3 minutes | 6 - 15 minutes | Extended time overcomes the severe steric hindrance of the 2'-methoxyethyl moiety[2]. |

| Sulfurizing Agent | Beaucage Reagent | "Aged" PADS (0.2 M) | Aging PADS generates polysulfides, ensuring >99.9% sulfurization efficiency with minimal PO-diester impurities[4]. |

| Detritylation Solvent | DCA in Dichloromethane | DCA in Toluene | Toluene eliminates hazardous chlorinated solvents, aligning with large-scale environmental safety standards[5]. |

Workflow Diagram

Workflow for large-scale solid-phase synthesis of 2'-MOE modified antisense oligonucleotides.

Detailed Protocol: Large-Scale SPOS of 2'-MOE ASOs

Phase 1: Reagent Preparation & System Priming

-

Phosphoramidite Preparation: Dissolve 2'-MOE phosphoramidites in anhydrous acetonitrile (ACN) to a concentration of 0.15 - 0.2 M. Ensure the ACN water content is strictly <10 ppm to prevent hydrolysis of the amidite.

-

Activator Preparation: Prepare a 0.8 M solution of DCI in anhydrous ACN.

-

Sulfurizing Agent Preparation (Critical Step): Prepare a 0.2 M solution of PADS in a 1:1 (v/v) mixture of ACN and 3-picoline. Allow this solution to age at room temperature for at least 24 to 48 hours prior to use. This aging process is non-negotiable for achieving >99.9% sulfurization[4].

-

System Priming: Prime all lines on the large-scale synthesizer, ensuring no dead volumes or trapped air, which can cause catastrophic pressure failures at scale.

Phase 2: The Synthesis Cycle

-

Detritylation: Wash the solid support with ACN. Deliver 3% DCA in Toluene to remove the 5'-dimethoxytrityl (DMT) protecting group.

-

In-Process Self-Validation (DMT Monitoring): The cleavage of the DMT group yields an orange-colored trityl cation that absorbs strongly at 498 nm. By quantifying the UV absorbance of the detritylation effluent in real-time, operators establish a self-validating feedback loop. A consistent signal confirms >99% coupling efficiency from the preceding cycle, whereas a signal drop immediately diagnoses fluidic blockages or moisture contamination[2].

-

-

Coupling: Co-deliver the 2'-MOE phosphoramidite and DCI activator to the column. Allow a contact/recirculation time of 10 to 15 minutes to overcome steric hindrance[2]. Wash thoroughly with ACN.

-

Sulfurization: Deliver the aged PADS solution. Allow a contact time of 3 to 5 minutes to convert the unstable phosphite triester into a stable phosphorothioate linkage. Wash with ACN.

-

Capping: Deliver Cap A (Acetic Anhydride/Pyridine/THF) and Cap B (N-Methylimidazole/THF) to acetylate any unreacted 5'-hydroxyl groups, truncating failure sequences to prevent the formation of difficult-to-separate (n-1) impurities.

Phase 3: Cleavage and Deprotection (C&D)

-

Column Unpacking: Transfer the solid support containing the fully synthesized oligonucleotide to a sealed, pressure-rated reaction vessel.

-

Ammonolysis: Add concentrated Ammonium Hydroxide (NH4OH) to the vessel. Heat the mixture at 50-60°C for 8 to 12 hours to cleave the oligonucleotide from the support and remove base protecting groups.

-

Recovery: Cool the vessel, filter out the solid support, and evaporate the supernatant to yield the crude 2'-MOE oligonucleotide.

References

-

Synbio Technologies. Antisense Oligonucleotide Synthesis: Key Principles & Applications.[Link]

-

Krotz et al., Organic Process Research & Development. Phosphorothioate Oligonucleotides with Low Phosphate Diester Content: Greater than 99.9% Sulfurization Efficiency with “Aged” Solutions of Phenylacetyl Disulfide (PADS).[Link]

-

ResearchGate. Development of 2'-O-Methoxyethyl Phosphorothioate Oligonucleotides as Antisense Drugs under Stereochemical Control.[Link]

-

ACS Publications. Large-Scale Synthesis of Antisense Oligonucleotides without Chlorinated Solvents.[Link]

Sources

Application Note: Storage, Handling, and Preparation Protocols for 3'-O-MOE-5MeU Phosphoramidites

Introduction

The synthesis of advanced therapeutic oligonucleotides often requires modified building blocks to enhance nuclease resistance and target affinity. 3'-O-MOE-5MeU-2'-phosphoramidite (and its structural isomers) is a critical pyrimidine nucleoside analog employed in the assembly of modified RNA derivatives and antisense oligonucleotides (ASOs)[1][2]. While the 2-methoxyethyl (MOE) backbone modification significantly improves duplex stability, the phosphoramidite moiety itself is highly labile.

This application note details the physicochemical vulnerabilities of 3'-O-MOE-5MeU phosphoramidites and provides field-proven, self-validating protocols for their storage, handling, and quality control.

The Chemistry of Degradation: Causality of Synthesis Failures

To master the handling of phosphoramidites, one must understand the mechanisms of their degradation. The reactive core of the molecule is a phosphorus(III) center, which is thermodynamically driven to reach a more stable state when exposed to environmental factors.

-

Oxidation: In the presence of atmospheric oxygen or moisture, the P(III) center rapidly oxidizes to a P(V) species[3]. This oxidized phosphoramidate is entirely unreactive during the tetrazole-mediated coupling step of solid-phase synthesis.

-

Hydrolysis: The diisopropylamino group is designed to be a highly efficient leaving group during coupling. However, trace amounts of water will prematurely hydrolyze this group, converting the monomer into an unreactive H-phosphonate diester[3].

Both degradation pathways result in monomers that cannot participate in chain elongation, leading to truncated failure sequences that drastically reduce the overall yield of the automated synthesis[4].

Mechanisms of phosphoramidite degradation via hydrolysis and oxidation.

Storage Requirements

Thermodynamic degradation is temperature-dependent. To maximize the shelf life of 3'-O-MOE-5MeU phosphoramidites, strict cold-chain and atmospheric controls must be maintained[5].

Table 1: Storage and Shelf-Life Specifications

| Parameter | Specification | Rationale |

| Long-Term Storage | -80°C | Arrests thermodynamic degradation; maintains stability for up to 6 months[6]. |

| Short-Term Storage | -20°C | Suitable for active use periods; stable for up to 1 month[6]. |

| Atmosphere | Argon (preferred) or Nitrogen | Prevents P(III) oxidation to P(V)[3]. Argon provides a denser protective blanket[5]. |

| Container | Amber glass vial with PTFE septum | Protects from UV degradation and prevents moisture permeation. |

Self-Validating Handling and Dissolution Protocol

The transition from cold storage to the automated synthesizer is the most critical vulnerability window. The following protocol is designed as a self-validating system ; failure to observe the physical cues at any step mandates halting the process to prevent the loss of expensive synthesis reagents.

Step 1: Thermal Equilibration (Critical)

-

Action: Remove the sealed vial from -20°C or -80°C storage and place it in a vacuum desiccator.

-

Duration: Allow 1 to 2 hours for the vial to reach ambient room temperature.

-

Causality: Opening a cold vial immediately causes atmospheric moisture to condense directly onto the hygroscopic powder. This will cause instantaneous hydrolysis of the diisopropylamino group.

-

Validation Checkpoint: The vial exterior must be completely dry and at room temperature to the touch before the septum is pierced.

Step 2: Inert Atmosphere Purging

-

Action: Inside a glovebox or using a Schlenk line, purge the vial with dry Argon.

-

Causality: Argon displaces ambient oxygen and moisture. Being denser than Nitrogen, Argon provides a superior physical blanket over the solid chemical[5].

Step 3: Anhydrous Dissolution

-

Action: Inject anhydrous acetonitrile (ACN) directly through the PTFE septum to achieve the desired molarity (typically 0.1 M). The ACN must be certified for DNA synthesis with a water content of < 10 ppm[3].

-

Causality: The steric hindrance of the MOE group often requires slightly longer coupling times; ensuring maximum monomer concentration and purity in the diluent is essential to drive the reaction kinetics.

Step 4: Moisture Scavenging

-

Action: Add activated 3Å molecular sieves to the dissolved phosphoramidite solution.

-

Causality: Sieves act as an active scavenging system, sequestering any trace water introduced during the dissolution process or via the synthesizer's fluidic lines.

Preparation workflow for 3'-O-MOE-5MeU phosphoramidites prior to oligo synthesis.

Quality Control & Analytical Validation

Prior to initiating a synthesis run, the integrity of the prepared 3'-O-MOE-5MeU phosphoramidite solution must be analytically verified. Relying solely on the manufacturer's Certificate of Analysis (CoA) is insufficient once the vial has been opened and manipulated.

Table 2: Quality Control Analytical Specifications

| Analytical Method | Target Analyte / Feature | Acceptance Criteria | Causality / Importance |

| 31P-NMR | P(III) Diastereomers | Two sharp peaks at ~150 ppm | Confirms intact phosphoramidite. The P(III) center is chiral, yielding two diastereomers[7]. |

| 31P-NMR | P(V) Oxidation Impurities | < 1.0% (Peaks at -25 to 99 ppm) | P(V) species are unreactive and cause coupling failures[7]. |

| LC-MS | Neutral Phosphoramidite Mass | Conforms to theoretical mass | Verifies structural identity and detects hydrolyzed intermediates[3]. |

| Karl Fischer Titration | Water Content in Diluent | < 10 ppm | Excess water hydrolyzes the diisopropylamino leaving group[3]. |

Analytical Nuances: When performing 31P-NMR, it is crucial to recognize that the P(III) atom in a nucleoside phosphoramidite is a chiral center. Therefore, a pristine, unoxidized sample will naturally present as a mixture of two diastereomers, yielding a characteristic doublet at approximately ~150 ppm[7]. The presence of peaks between -25 to 99 ppm is a definitive indicator of P(V) oxidation impurities[7], which necessitates discarding the solution to prevent coupling failures.

References

-

Title: Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides Source: Waters Corporation URL: [Link]

Sources

- 1. 3'-O-MOE-5MeU-2'-phosphoramidite, 256223-93-5 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. waters.com [waters.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Bis(2-cyanoethyl) Diisopropylphosphoramidite|102690-88-0 [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. usp.org [usp.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 2'-MOE Modified RNA Synthesis

As a Senior Application Scientist, I've designed this technical support center to provide a comprehensive, in-depth guide to troubleshooting low yields in 2'-O-Methoxyethyl (2'-MOE) modified RNA synthesis. This resource is structured to move from identifying the problem to systematically diagnosing and resolving the underlying issues, ensuring both scientific accuracy and practical, field-proven insights for researchers, scientists, and drug development professionals.

The synthesis of 2'-MOE modified oligonucleotides is a cornerstone of antisense technology, offering enhanced nuclease resistance and high binding affinity to target RNA.[1][2] Despite the robustness of phosphoramidite chemistry, achieving high yields with modified nucleotides can be challenging. This guide provides a systematic approach to troubleshooting and optimizing your 2'-MOE RNA synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and provides immediate insights into potential issues.